3-Methoxycyclopentane-1-carboxylic acid
Overview
Description
3-Methoxycyclopentane-1-carboxylic acid is an organic compound with the molecular formula C7H12O3. It is a derivative of cyclopentane, featuring a methoxy group (-OCH3) attached to the third carbon and a carboxylic acid group (-COOH) attached to the first carbon of the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxycyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent derived from 3-methoxycyclopentyl bromide. The Grignard reagent reacts with carbon dioxide to form the carboxylic acid. The reaction conditions typically involve the use of anhydrous ether as a solvent and dry ice as the carbon dioxide source .
Another method involves the hydrolysis of 3-methoxycyclopentyl nitrile. The nitrile is first synthesized by reacting 3-methoxycyclopentyl bromide with sodium cyanide. The nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Methoxycyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxycyclopentane-1-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 3-methoxycyclopentanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr, NaCl) can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 3-Hydroxycyclopentane-1-carboxylic acid.
Reduction: 3-Methoxycyclopentanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxycyclopentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methoxycyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and specificity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxycyclopentane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Methoxycyclopentanone: Similar structure but with a ketone group instead of a carboxylic acid group.
Uniqueness
3-Methoxycyclopentane-1-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-methoxycyclopentane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-6-3-2-5(4-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEAKWXFTMRJMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289914 | |
Record name | 3-Methoxycyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102539-67-3 | |
Record name | 3-Methoxycyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102539-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxycyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.